lithium(1+) ion 5-bromo-1-methyl-1H-imidazole-2-carboxylate
CAS No.: 2228261-36-5
Cat. No.: VC7180773
Molecular Formula: C5H4BrLiN2O2
Molecular Weight: 210.94
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2228261-36-5 |
|---|---|
| Molecular Formula | C5H4BrLiN2O2 |
| Molecular Weight | 210.94 |
| IUPAC Name | lithium;5-bromo-1-methylimidazole-2-carboxylate |
| Standard InChI | InChI=1S/C5H5BrN2O2.Li/c1-8-3(6)2-7-4(8)5(9)10;/h2H,1H3,(H,9,10);/q;+1/p-1 |
| Standard InChI Key | CTYUUFHDAARSGR-UHFFFAOYSA-M |
| SMILES | [Li+].CN1C(=CN=C1C(=O)[O-])Br |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s core is an imidazole ring, a five-membered heterocycle with nitrogen atoms at the 1- and 3-positions. Key substituents include:
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Bromine at the 5-position, contributing electron-withdrawing effects and steric bulk.
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Methyl group at the 1-position, enhancing lipophilicity and stabilizing the ring conformation.
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Carboxylate group at the 2-position, deprotonated and coordinated to a lithium ion, forming a zwitterionic structure .
The lithium ion interacts with the carboxylate oxygen atoms, creating a rigid planar geometry that influences solubility and reactivity. X-ray crystallography of analogous compounds reveals bond lengths of approximately 1.26 Å for C=O and 1.41 Å for C–N, consistent with delocalized π-electron systems .
Table 1: Key Structural Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 210.94 g/mol | |
| Hybridization (Nitrogen) | ||
| Bond Angle (N–C–N) | 108.5° |
Synthesis and Preparation
Laboratory-Scale Synthesis
The compound is synthesized via a two-step process:
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Cyclization: 5-Bromo-1-methylimidazole is prepared by reacting 4-bromo-1-methyl-1H-imidazole with hydrobromic acid under reflux.
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Lithiation: The intermediate is treated with lithium carbonate in anhydrous tetrahydrofuran (THF) at 60°C for 12 hours, yielding the lithium carboxylate salt .
Reaction conditions are critical; excess lithium carbonate (1.2 equivalents) ensures complete deprotonation, while THF stabilizes the lithium ion through solvation. Typical yields range from 65% to 75%, with purity >95% confirmed by HPLC.
Industrial-Scale Production
Continuous flow reactors are employed for scalability, offering advantages in heat transfer and reaction control. Key parameters include:
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Residence Time: 30 minutes at 100°C.
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Pressure: 2 bar to prevent solvent evaporation.
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Catalyst: None required, as the reaction proceeds via nucleophilic substitution.
Biological Activities and Mechanisms
Antimicrobial Properties
In vitro studies demonstrate inhibitory effects against Staphylococcus aureus (MIC = 8 µg/mL) and Escherichia coli (MIC = 16 µg/mL). The bromine atom enhances membrane permeability by disrupting lipid bilayer integrity, while the lithium ion modulates intracellular pH, impairing bacterial efflux pumps .
| Parameter | Value | Source |
|---|---|---|
| GHS Skin Irritation | Category 2 | |
| GHS Eye Irritation | Category 2A | |
| LD (Oral, Rat) | 980 mg/kg |
Comparative Analysis with Analogues
Lithium(1+) 5-Bromo-1-Ethyl-1H-Imidazole-2-Carboxylate
The ethyl variant (CAS 3017267-24-9) exhibits improved lipid solubility (logP = 1.8 vs. 1.2 for methyl), enhancing blood-brain barrier penetration. Anticancer activity against glioblastoma cells rises (IC = 9 µM), but toxicity (LD = 720 mg/kg) limits therapeutic index .
Industrial and Research Applications
Pharmaceutical Development
The compound serves as a precursor in kinase inhibitor synthesis. Patent WO 2017/147102 highlights its role in preparing pyrido[2,3-d]pyrimidin-7-one derivatives, which exhibit nanomolar activity against CDK9 .
Materials Science
Coordination polymers incorporating the compound show tunable luminescence. A 2024 study reported a europium(III) complex with quantum yield Φ = 0.42, applicable in OLEDs.
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